molecular formula C18H20N4 B14342627 ({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile CAS No. 93090-82-5

({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile

Cat. No.: B14342627
CAS No.: 93090-82-5
M. Wt: 292.4 g/mol
InChI Key: ZHBFDHGWFNQAOD-UHFFFAOYSA-N
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Description

({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile: is an organic compound with a complex structure that includes cyano, phenyl, and amino groups

Preparation Methods

The synthesis of ({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile typically involves a multi-step process. One common method includes the reaction of 4-aminobenzaldehyde with 2-cyanoethylpentylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with malononitrile to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile: undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of ({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile: can be compared with similar compounds such as:

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

93090-82-5

Molecular Formula

C18H20N4

Molecular Weight

292.4 g/mol

IUPAC Name

2-[[4-[2-cyanoethyl(pentyl)amino]phenyl]methylidene]propanedinitrile

InChI

InChI=1S/C18H20N4/c1-2-3-4-11-22(12-5-10-19)18-8-6-16(7-9-18)13-17(14-20)15-21/h6-9,13H,2-5,11-12H2,1H3

InChI Key

ZHBFDHGWFNQAOD-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCC#N)C1=CC=C(C=C1)C=C(C#N)C#N

Origin of Product

United States

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